4-Acetamidophenyl decyl carbonate
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Overview
Description
4-Acetamidophenyl decyl carbonate is an organic compound with the molecular formula C19H29NO4. It is a derivative of phenyl carbonate, where the phenyl group is substituted with an acetamido group at the para position and a decyl carbonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl decyl carbonate typically involves the reaction of 4-acetamidophenol with decyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidophenyl decyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in the carbonate group can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and decanol.
Oxidation: The acetamido group can be oxidized to form corresponding nitro compounds.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 4-Acetamidophenol and decanol.
Oxidation: Nitro derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Acetamidophenyl decyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and amidases.
Medicine: Research is ongoing to explore its potential as a prodrug, where the compound can be metabolized in the body to release active pharmaceutical ingredients.
Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-acetamidophenyl decyl carbonate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Acetamidophenol (Acetaminophen): A widely used analgesic and antipyretic agent.
Phenyl Decyl Carbonate: Similar to 4-acetamidophenyl decyl carbonate but lacks the acetamido group.
4-Nitrophenyl Decyl Carbonate: Contains a nitro group instead of an acetamido group.
Uniqueness: this compound is unique due to the presence of both acetamido and decyl carbonate groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
CAS No. |
920967-25-5 |
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Molecular Formula |
C19H29NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4-acetamidophenyl) decyl carbonate |
InChI |
InChI=1S/C19H29NO4/c1-3-4-5-6-7-8-9-10-15-23-19(22)24-18-13-11-17(12-14-18)20-16(2)21/h11-14H,3-10,15H2,1-2H3,(H,20,21) |
InChI Key |
JGOXOOAZKJKPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)OC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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